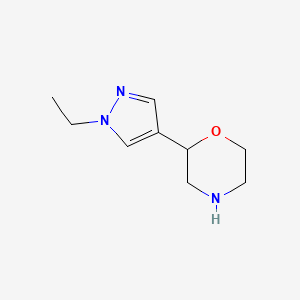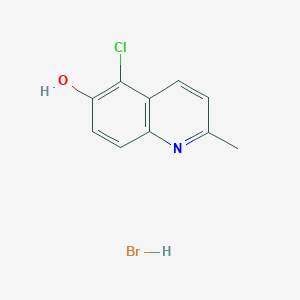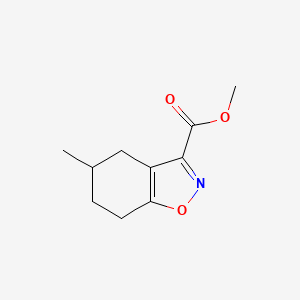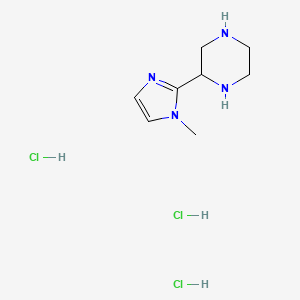
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride
描述
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is a chemical compound that features a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
作用机制
Target of Action
It has been noted for itsantiparasitic and antimicrobial activities, suggesting that it may target specific enzymes or proteins in these organisms.
Mode of Action
Given its noted biological activities, it is likely that it interacts with its targets, leading to inhibition or disruption of essential biological processes in the targeted organisms .
Biochemical Pathways
Given its antimicrobial and antiparasitic activities, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of these organisms .
Result of Action
The result of the action of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is the inhibition of the growth of targeted organisms, as evidenced by the zones of inhibition observed in antimicrobial and antiparasitic activity testing.
生化分析
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as histamine receptors, influencing their signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can modulate cell signaling pathways by interacting with histamine receptors, leading to changes in gene expression and cellular metabolism. This compound may also influence cell proliferation and apoptosis, depending on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring can form coordination bonds with metal ions in enzymes, leading to inhibition or activation of enzymatic activity. This compound may also affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of histamine receptors and enzyme activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes, such as monoamine oxidases, which play a role in neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, influencing its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
化学反应分析
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups onto the piperazine or imidazole rings.
科学研究应用
2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
1-methyl-1H-imidazole: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride.
Piperazine: Another precursor used in the synthesis.
Other imidazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazole and piperazine rings makes it a versatile compound for various research applications.
属性
IUPAC Name |
2-(1-methylimidazol-2-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHQXHDJIOFSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


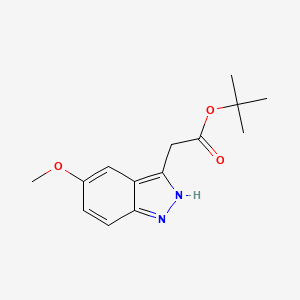
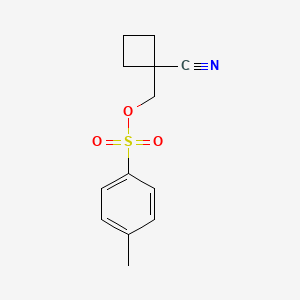
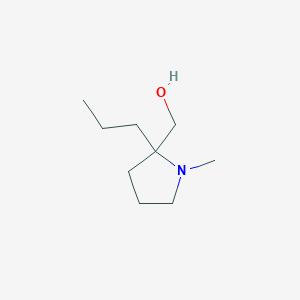
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
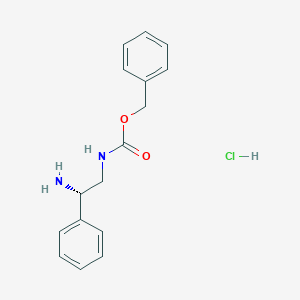
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)
